
3,4-Dimethoxybenzaldehyde
Overview
Description
3,4-Dimethoxybenzaldehyde (CAS 120-14-9), also known as veratraldehyde, is an aromatic aldehyde with two methoxy groups at the 3- and 4-positions of the benzene ring. Its molecular formula is C₉H₁₀O₃, and it has a molecular weight of 166.18 g/mol. The compound is a derivative of vanillin, where the hydroxyl group is replaced by a second methoxy group, enhancing its stability and altering its physicochemical properties .
Preparation Methods
Veratraldehyde can be synthesized through several routes, each tailored to specific requirements. One prominent method involves the oxidation of veratrole using oxidizing agents such as chromic acid or potassium permanganate . Another common method is the O-methylation of vanillin, catalyzed by reagents like dimethyl sulfate or diazomethane . Industrial production often employs the oxidation of vanillin with agents like hypochlorite, permanganate, or chromic acid . Additionally, a patented method involves the reaction of veratrole with chlorosulfuric acid and N-methyl formyl anilines, followed by hydrolysis and extraction .
Chemical Reactions Analysis
Photochemical [2+2] Cycloadditions
Triplet-state 3,4-dimethoxybenzaldehyde (³DMB*) reacts with unsaturated compounds in aqueous environments :
Reaction Partners :
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Methyl vinyl ketone (MVK)
-
Methacrolein (MACR)
-
Methacrylic acid (MAA)
Reaction | pH | Rate Constant (L mol⁻¹s⁻¹) | Dominant Product |
---|---|---|---|
³DMB* + MVK | 9 | (1.5±0.2)×10⁸ | Cyclobutane adducts |
³DMB* + MACR | 9 | (2.8±0.5)×10⁸ | Cross-conjugated dimers |
³DMB* + MAA | 9 | (5.2±1.2)×10⁶ | pH-dependent isomers |
These reactions show oxygen-dependent quenching behavior:
-
Deliquesced aerosols : Rapid organic compound modification
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Cloud conditions : Dominant O₂ quenching (k = 2.5×10⁹ L mol⁻¹s⁻¹)
Enzymatic Degradation via Lignin Peroxidase
Lignin peroxidase (LiP) catalyzes C-C bond cleavage in lignin derivatives through a radical mechanism :
Key Steps :
-
LiP oxidizes 1-(3',4'-dimethoxyphenyl)propene (DMPP) → cation radical
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Non-enzymatic water/O₂ addition → hydroperoxide intermediate
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Proton transfer → ketone formation
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Second LiP-mediated radical generation
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Final cleavage → this compound
Step Type | Activation Energy (kcal/mol) | Thermodynamics |
---|---|---|
Radical formation | 28.4 | Endothermic |
Bond transformation | 15.7 | Exothermic |
Oxygen addition | 22.1 | Endothermic |
Nucleoside Adduct Formation
This compound reacts with DNA components under physiological conditions :
Experimental Conditions :
-
Partner: 2'-deoxyguanosine/2'-deoxyadenosine
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Solvent: DMSO (50-70°C for 24-48 hrs)
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Analysis: ¹H NMR, HPLC post-acid hydrolysis
Key Observations :
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Temperature-dependent adduct formation
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Multiple reaction sites on nucleobases
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Potential implications for DNA repair mechanisms
This reactivity profile positions this compound as a versatile building block in synthetic chemistry and a model compound for studying oxidative degradation pathways in biological systems.
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Pal-linker is primarily used in SPPS, a widely adopted method for synthesizing peptides. The linker enables efficient coupling of amino acids while maintaining stability during the synthesis process. Its compatibility with various coupling reagents enhances the yield and purity of synthesized peptides .
Advantages of Fmoc-Pal-Linker in SPPS:
- High coupling efficiency (>99%) with less bulky amino acids.
- Selective cleavage under mild acidic conditions.
- Compatibility with diverse amino acid modifications.
Post-Translational Modifications (PTMs)
The Fmoc-Pal-linker facilitates the introduction of post-translational modifications at the C-terminal end of peptides. This is crucial for developing biologically active peptides that mimic natural proteins or exhibit enhanced stability and activity .
Examples of PTMs Enabled by Fmoc-Pal-Linker:
- Formation of C-terminal peptide esters.
- Introduction of N-alkylamides for improved pharmacokinetics.
Therapeutic Peptide Development
Recent advancements in peptide drug discovery have leveraged the Fmoc-Pal-linker's properties to create therapeutic peptides with enhanced efficacy. For instance, it has been utilized in developing all-hydrocarbon stapled peptides, which demonstrate increased stability and cell permeability .
Case Study:
- ALRN-6954: An all-hydrocarbon stapled α-helical peptide designed to inhibit p53-MDM2 interactions, showcasing the potential of Fmoc-Pal-linker in cancer therapy .
Comparative Analysis of Linkers
To better understand the advantages of Fmoc-Pal-linker, a comparison with other commonly used linkers in SPPS is presented below:
Linker | Acid Lability | Coupling Efficiency | Post-Translational Modifications |
---|---|---|---|
Fmoc-Pal-Linker | Moderate | High (>99%) | Yes |
2-Cl-Trityl | High | Moderate | Limited |
Rink | Low | High | Yes |
Sieber | Moderate | High | Yes |
Mechanism of Action
Veratraldehyde exerts its effects through various mechanisms:
Antibacterial Activity: It reacts with active methyl compounds to form Schiff bases, which exhibit antibacterial properties.
Catalytic Activity: Veratraldehyde acts as a catalyst in organic synthesis reactions, facilitating the formation of important compounds with high selectivity and efficiency.
Reductive Amination: In the presence of ammonia and molecular hydrogen, veratraldehyde undergoes reductive amination to form veratrylamine, a process catalyzed by Ni-based complexes.
Comparison with Similar Compounds
The structural and functional differences between 3,4-dimethoxybenzaldehyde and related benzaldehydes are summarized below:
Table 1: Comparative Analysis of Benzaldehyde Derivatives
Structural and Functional Differences:
Substituent Position and Reactivity: The 3,4-dimethoxy configuration in veratraldehyde activates the aromatic ring for electrophilic substitution at the 5-position, making it reactive in condensations (e.g., chalcone synthesis) . 2,6-Dimethoxybenzaldehyde has steric hindrance from the 2-methoxy group, reducing its reactivity in electrophilic substitutions compared to 3,4-isomer . Vanillin (3-methoxy-4-hydroxy) exhibits acidity (pKa ~7.4) due to the phenolic hydroxyl group, enabling hydrogen bonding, unlike the fully methoxylated veratraldehyde .
Thermal Stability :
- Pyrolysis studies show this compound decomposes in a single stage (reaction order 0.8, activation energy 13–19 kJ/mol ), while levoglucosan (a polysaccharide) requires higher energy due to its complex structure .
Biological Activity: this compound derivatives exhibit dual acetylcholinesterase/butyrylcholinesterase inhibition (IC₅₀ ~0.5–2.0 µM), crucial for Alzheimer’s drug development . Vanillin derivatives show stronger antimicrobial activity due to the phenolic group but lower thermal stability .
Crystallization Behavior :
- This compound tends to "oil out" during crystallization, requiring precise temperature cycling to form stable crystals . In contrast, 2,6-dimethoxybenzaldehyde crystallizes more readily due to symmetrical packing .
Research Findings and Trends
- Synthetic Utility : this compound is preferred in chalcone synthesis (yields ~79–86%) over trimethoxy derivatives due to balanced electronic effects .
- Computational Studies : Molecular docking reveals that the 3,4-dimethoxy motif in chalcones enhances binding to acetylcholinesterase via π-π stacking and hydrophobic interactions .
Biological Activity
3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is an aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups on a benzene ring with an aldehyde functional group. Its chemical formula is , and it exhibits a sweet, caramel-like aroma, commonly found in various plants and used in flavoring and fragrance applications.
Biological Activities
1. Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cellular models, suggesting its potential as a protective agent against oxidative damage .
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies revealed that this compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating effective concentrations for inhibiting bacterial growth .
3. Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. In particular, studies on human breast cancer cells showed that treatment with this compound led to significant decreases in cell viability and increased apoptosis markers .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of pathogens or cancer cells.
- Cell Signaling Modulation : By influencing signaling pathways such as NF-kB and MAPK, this compound can alter gene expression related to inflammation and apoptosis.
Case Study 1: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various methoxy-substituted benzaldehydes, including this compound. The results indicated that this compound had a higher radical scavenging activity compared to other derivatives .
Case Study 2: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial properties of several natural compounds against Staphylococcus aureus and Escherichia coli, this compound was found to be one of the most effective agents with an MIC of 50 µg/mL for both bacterial strains .
Case Study 3: Cancer Cell Apoptosis
A research article focused on the effects of veratraldehyde on MCF-7 breast cancer cells reported that treatment with 100 µM led to a significant increase in apoptotic cells as assessed by flow cytometry. The study concluded that this compound could be a potential candidate for further development in cancer therapy .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 3,4-dimethoxybenzaldehyde?
this compound is commonly synthesized via O-methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using methylating agents like dimethyl sulfate or methyl iodide under basic conditions. Purification often involves recrystallization from ethanol or aqueous solutions. A key challenge is avoiding "oiling out" during crystallization, which can be mitigated by temperature cycling (298–303 K) in saturated aqueous solutions to obtain needle-like crystals suitable for X-ray diffraction .
Q. How can researchers characterize this compound using spectroscopic techniques?
- 1H/13C NMR : Assignments are based on chemical shifts: methoxy groups appear at δ ~3.8–3.9 ppm (1H) and ~55–60 ppm (13C), while the aldehyde proton resonates at δ ~9.8–10.0 ppm (1H) .
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹).
- Elemental analysis : Confirms molecular formula (C₉H₁₀O₃) with ≤0.3% deviation .
Q. What are the solubility properties and storage recommendations for this compound?
The compound is highly soluble in ethanol, ether, and THF but poorly soluble in water. Storage at 2–8°C in airtight containers is critical to prevent oxidation or degradation. Crystallization attempts in polar solvents (e.g., water) may require seeding due to oiling-out tendencies .
Advanced Research Questions
Q. How is the crystal structure of this compound resolved, and what are its key features?
Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) reveals:
Q. How do computational methods (e.g., G4 thermochemistry) predict thermodynamic properties of methoxybenzaldehydes?
Group contribution (GC) models and G4 calculations compare favorably with experimental enthalpy data. For this compound:
Q. What strategies are used to resolve contradictions in spectroscopic vs. crystallographic data?
Conflicting data (e.g., bond lengths in NMR vs. SC-XRD) require cross-validation:
- Dynamic vs. static effects : NMR captures time-averaged conformations, while SC-XRD provides static snapshots.
- Solvent vs. solid-state : Hydrogen bonding in crystals (absent in solution) alters geometry .
Q. How can this compound be derivatized for advanced applications?
A three-step derivatization example:
Reduction : DIBAL reduces the aldehyde to 3,4-dimethoxybenzyl alcohol.
Chloride formation : Reaction with SOCl₂ yields the acyl chloride.
Esterification : Coupling with 4-methyloctanoic acid forms (±)-DMBO, a capsinoid analog for HPLC-ESI-MS/MS quantification .
Q. What are the challenges in studying inclusion complexes with cyclodextrins?
UV-Vis and fluorescence spectroscopy reveal binding constants (K) for this compound with β-cyclodextrin (β-CD):
Properties
IUPAC Name |
3,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFSDZVCOTFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Record name | VERATRALDEHYDE | |
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DSSTOX Substance ID |
DTXSID7026285 | |
Record name | Veratraldehyde | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
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Physical Description |
Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992), Solid, white crystalline solid | |
Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Boiling Point |
538 °F at 760 mmHg (NTP, 1992), 281.00 °C. @ 760.00 mm Hg | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | VERATRALDEHYDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 6.32 mg/mL at 25 °C, insoluble in cold water; soluble in hot water oils, soluble (in ethanol) | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Record name | Veratraldehyde | |
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CAS No. |
120-14-9 | |
Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Record name | Veratraldehyde | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Melting Point |
108 to 109 °F (NTP, 1992), 58 °C | |
Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.